molecular formula C10H13NO2 B2413260 3-Methoxychroman-4-amine CAS No. 1038710-36-9

3-Methoxychroman-4-amine

Cat. No. B2413260
CAS RN: 1038710-36-9
M. Wt: 179.219
InChI Key: JJQOGXMKYFUYSZ-UHFFFAOYSA-N
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Description

3-Methoxychroman-4-amine is a derivative of chromanone . Chromanone, or Chroman-4-one, is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Synthesis Analysis

Chromanone is a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

The reaction of 3-formylchromone with cyclic secondary amines in methanol results in (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones . The reaction of 3-formylchromones with primary amines depends on the conditions of the reactions .


Physical And Chemical Properties Analysis

The main chemical property of amines is their ability to act as weak organic bases . The complexes Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) with 3- (anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1 H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .

Scientific Research Applications

Metabolism and Biological Activity

3-Methoxychroman-4-amine has been studied in the context of biologically active amines, especially catechol amines, which are significant in the central nervous system. Investigations have focused on its synthesis, degradation, and pharmacological action. Notably, the metabolism of catechol amines like norepinephrine and dopamine, which can degrade to corresponding acids or alcohols, involves compounds such as 3-methoxychroman-4-amine. These pathways are crucial for understanding the metabolism of dopamine and its interaction with enzymes like monoamine oxidase and aldehyde dehydrogenase (Friedhoff & Goldstein, 1962).

Synthesis and Chemical Reactions

Research has explored the synthesis of 3-Methoxychroman-4-amine derivatives and their reactions with other compounds. For example, 3-(Polyhaloacyl)chromones and their hetero analogues have been synthesized, demonstrating reactions with amines at C-2, leading to the formation of various chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Pharmacological Effects

In the realm of medicinal chemistry, 3-Methoxychroman-4-amine derivatives have been investigated for their potential pharmacological effects. For instance, selective inhibitors of glial GABA uptake have been synthesized, including derivatives of 3-Methoxychroman-4-amine, highlighting its role in neurological research (Falch et al., 1999).

Melanin Production Inhibition

The compound (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 3-Methoxychroman-4-amine, has been studied for its potential to inhibit melanin production, which is linked to hyper-pigmentation. This research suggests possible applications in skin-whitening agents (Choi et al., 2002).

Organometallic Chemistry

In organometallic chemistry, complexes involving 3-Methoxychroman-4-amine have been synthesized and characterized, exploring their reactions with various amines. Such studies contribute to the understanding of metal-carbene bonds and their potential applications (Fischer, Heckl, & Werner, 1971).

Lanthanide Complex Synthesis

Synthesis and characterization of lanthanide complexes involving 3-Methoxychroman-4-amine derivatives have been conducted, providing insights into the coordination chemistry of these compounds and their potential applications in various fields (Liu, Yang, Rettig, & Orvig, 1993).

Safety and Hazards

The safety data sheet for ®-6-Methoxychroman-4-amine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

properties

IUPAC Name

3-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOGXMKYFUYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxychroman-4-amine

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